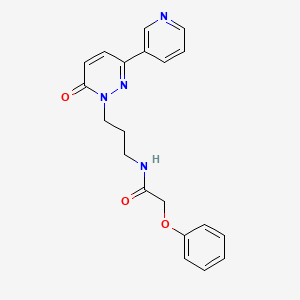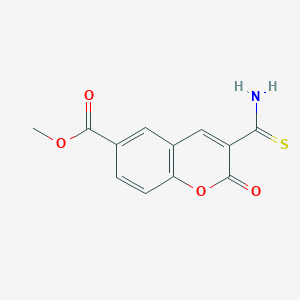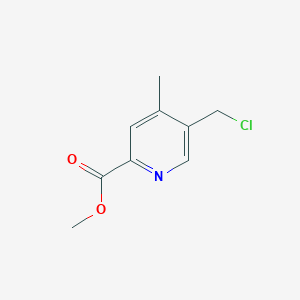
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl methyl ether (CMME) is an ether with the formula CH3OCH2Cl. It is used as an alkylating agent and industrial solvent to manufacture various products .
Synthesis Analysis
The synthesis of related compounds often involves dehydration of certain derivatives using hydrochloric acid . For instance, 5-Chloromethylfurfural (CMF) is obtained by dehydration of fructose and other cellulose derivatives .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Chloromethyl methyl ether, for example, has a simple structure with a chloromethyl group attached to a methoxy group .
Chemical Reactions Analysis
In organic synthesis, chloromethyl methyl ether is used for introducing the methoxymethyl ether (MOM) protecting group . It’s often referred to as MOM-Cl or MOM chloride .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its appearance, density, boiling point, and solubility in water. For example, Chloromethane, also called methyl chloride, is a colorless, sweet-smelling, flammable gas .
Applications De Recherche Scientifique
Ring Expansion and Chemical Modification
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate has been explored for its potential in ring expansion reactions. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared and rearranged to give methoxy- and cyano- derivatives, demonstrating its role in creating complex molecules through acid-catalysed ring contraction (Bullock et al., 1972). Additionally, the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, where methyl 5-methylpyridine-2-carboxylate played a crucial role, showcased its utility in the synthesis of pyridine rings and cycloadducts through Diels-Alder reactions (Danheiser et al., 2003).
Electrocatalytic Applications
Research has also focused on the electrocatalytic applications of derivatives of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid showcased the potential of using such derivatives for incorporating CO2 into organic molecules, offering a pathway for the synthesis of compounds like 6-aminonicotinic acid with high yield and selectivity (Feng et al., 2010). Another study on the electrochemical incorporation of electrophiles into biomass-derived platform molecule 5-(chloromethyl)furfural (CMF) demonstrated how such derivatives can be used to expand the derivative scope of biobased platform molecules (Ling et al., 2022).
Synthesis of Complex Molecules
The synthesis of complex molecules using Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate or its derivatives has been a subject of various studies. The synthesis and study of pyrido[3,4-d]pyrimidine analogs of pteroic acid from ethyl 5-amino-2-methyIpyridine-4-carboxylate highlight the compound's role in creating biologically relevant molecules (And & McKee, 1979).
Chemical Derivatization for Methylation Analysis
Furthermore, chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA has utilized derivatives for detecting modifications with single-base resolution in DNA, illustrating its importance in the field of epigenetics (Lu et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(9(12)13-2)11-5-7(6)4-10/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFYQBSGSWDXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

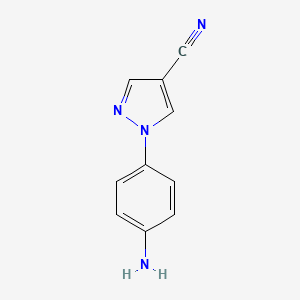
![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)
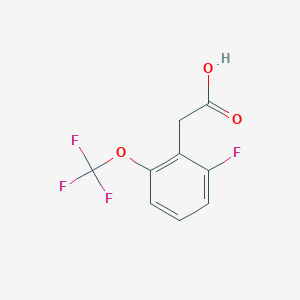

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)

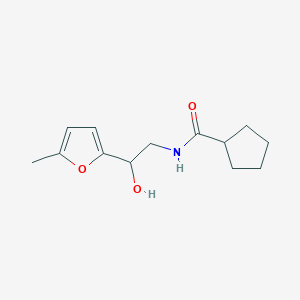
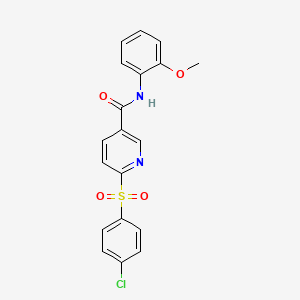
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
